molecular formula C20H23N3O4S B500561 N-(1-(4-(1H-imidazol-1-yl)phenyl)ethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide CAS No. 915884-79-6

N-(1-(4-(1H-imidazol-1-yl)phenyl)ethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide

Cat. No.: B500561
CAS No.: 915884-79-6
M. Wt: 401.5g/mol
InChI Key: ZLRXCIWYYPHBLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Basic Chemical Properties

The compound N-(1-(4-(1H-imidazol-1-yl)phenyl)ethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide represents a sophisticated molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecule possesses a molecular formula of C20H23N3O4S and exhibits a molecular weight of 401.5 g/mol, as confirmed by computational analysis using PubChem 2.2 release data. The compound's International Union of Pure and Applied Chemistry (IUPAC) name reflects its complex architecture: N-[1-(4-imidazol-1-ylphenyl)ethyl]-2,5-dimethoxy-4-methylbenzenesulfonamide.

The chemical structure incorporates several key components that define its pharmacological profile. The central scaffold features a benzenesulfonamide moiety substituted with methoxy groups at positions 2 and 5, along with a methyl group at position 4. This arrangement creates a specific electronic environment that influences the compound's binding affinity and selectivity toward biological targets. The presence of the imidazole ring, connected through a phenylethyl linker, introduces additional nitrogen-containing functionality that enhances the molecule's potential for hydrogen bonding and metal coordination.

Structural Identifiers and Chemical Representation

The compound's structural identity is precisely defined through multiple chemical notation systems that facilitate database searches and computational modeling. The Simplified Molecular Input Line Entry System (SMILES) representation provides a linear notation: CC1=CC(=C(C=C1OC)S(=O)(=O)NC(C)C2=CC=C(C=C2)N3C=CN=C3)OC. This notation captures the complete connectivity pattern and stereochemical information necessary for accurate structural identification.

The International Chemical Identifier (InChI) offers an alternative standardized representation: InChI=1S/C20H23N3O4S/c1-14-11-19(27-4)20(12-18(14)26-3)28(24,25)22-15(2)16-5-7-17(8-6-16)23-10-9-21-13-23/h5-13,15,22H,1-4H3. The corresponding InChI Key, ZLRXCIWYYPHBLX-UHFFFAOYSA-N, provides a unique identifier that enables rapid database searches and compound verification. These standardized identifiers ensure consistent identification across different chemical databases and research platforms.

Chemical Property Value Method/Source
Molecular Formula C20H23N3O4S PubChem Computation
Molecular Weight 401.5 g/mol PubChem 2.2
Chemical Abstracts Service Number 915884-79-6 Chemical Registry
InChI Key ZLRXCIWYYPHBLX-UHFFFAOYSA-N InChI 1.07.0
SMILES CC1=CC(=C(C=C1OC)S(=O)(=O)NC(C)C2=CC=C(C=C2)N3C=CN=C3)OC OEChem 2.3.0

Properties

IUPAC Name

N-[1-(4-imidazol-1-ylphenyl)ethyl]-2,5-dimethoxy-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-14-11-19(27-4)20(12-18(14)26-3)28(24,25)22-15(2)16-5-7-17(8-6-16)23-10-9-21-13-23/h5-13,15,22H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRXCIWYYPHBLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)NC(C)C2=CC=C(C=C2)N3C=CN=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(4-(1H-imidazol-1-yl)phenyl)ethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide is a compound of considerable interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of its synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes an imidazole ring, which is known for its biological versatility. The synthesis of this compound typically involves multi-step reactions that may include the formation of the imidazole moiety followed by the introduction of various substituents on the aromatic rings.

Biological Activity Overview

The biological activities of this compound have been investigated across various studies. Key areas of focus include:

  • Anticancer Activity : Several studies have demonstrated that compounds containing imidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound showed greater activity against colon cancer (HT-29) cells compared to breast cancer (MCF-7) cells, indicating a selective anticancer potential .
  • Mechanism of Action : The mechanism often involves the inhibition of DNA synthesis and induction of apoptosis in cancer cells. In vitro studies have shown that certain imidazole-based compounds can cause DNA fragmentation and activate apoptotic pathways in HT-29 cells .
  • Antibacterial Properties : The compound's structural features suggest potential antibacterial activity. Compounds with similar imidazole structures have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA .

Table 1: Summary of Biological Activities

Activity TypeCell Lines/OrganismsObserved EffectsReference
AnticancerHT-29Significant cytotoxicity
MCF-7Lower cytotoxicity than HT-29
AntibacterialS. aureusEffective against resistant strains
E. coliModerate activity
Apoptosis InductionHT-29DNA fragmentation observed

Case Study: Anticancer Activity

In a study investigating the anticancer properties of imidazole derivatives, this compound was evaluated alongside other compounds. The results indicated that it exhibited significant cytotoxic effects on HT-29 cells with an IC50 value lower than that observed for MCF-7 cells. This suggests a promising avenue for further development as an anticancer agent targeting specific types of tumors .

Case Study: Antibacterial Activity

Another study explored the antibacterial effects of various imidazole derivatives. The compound demonstrated effective inhibition against common bacterial strains, showcasing its potential as a therapeutic agent in treating infections caused by resistant bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its viability as an alternative treatment option .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing the imidazole and sulfonamide moieties exhibit significant anticancer properties. For instance, N-(1-(4-(1H-imidazol-1-yl)phenyl)ethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis.

  • Mechanism of Action : The compound is believed to interfere with microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells. Specific studies have shown that it can enhance caspase activity, indicating its role as an apoptosis inducer in breast cancer cell lines such as MDA-MB-231 .
StudyCell LineConcentrationEffect
MDA-MB-23110 μMEnhanced caspase-3 activity (1.33–1.57 times)
Various20 μM40.76–52.03% inhibition of microtubule assembly

Antifungal Properties

The compound has shown promise in antifungal applications, particularly against Aspergillus species. Studies indicate that the combination of the imidazole pharmacophore with other active groups can enhance antifungal activity.

  • Potential Applications : The structural characteristics of this compound suggest it could be developed into a therapeutic agent for treating fungal infections, especially those resistant to conventional antifungals .

Molecular Modeling Studies

Molecular modeling studies have been employed to predict the binding affinity and interaction of this compound with target proteins involved in cancer pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

  • Key Features : The presence of the imidazole ring and sulfonamide group is essential for biological activity.
FeatureImportance
Imidazole RingEnhances interaction with biological targets
Sulfonamide GroupContributes to solubility and bioavailability

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds based on the imidazole framework:

Synthesis and Evaluation

A study synthesized various imidazole derivatives and assessed their anticancer activities, highlighting the significance of substituents on the phenyl ring for enhancing potency against different cancer types .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related sulfonamide derivatives, focusing on synthesis pathways, functional groups, substituent effects, and spectral properties. Key examples are drawn from synthesized triazole-thiones and alkylated triazoles described in the literature .

Structural and Functional Group Comparisons

Compound ID Core Structure Substituents/Functional Groups Key Spectral Features (IR)
Target Compound Benzenesulfonamide 2,5-Dimethoxy, 4-methyl; 1H-imidazol-1-yl ethyl Hypothetical: C-O (methoxy) ~1250 cm⁻¹; N-H (sulfonamide) ~3300 cm⁻¹
Triazole-thiones [7–9] 1,2,4-Triazole-thione X = H, Cl, Br on phenylsulfonyl; 2,4-difluorophenyl C=S (1247–1255 cm⁻¹); NH (3278–3414 cm⁻¹); absence of C=O (1663–1682 cm⁻¹)
Alkylated Triazoles [10–15] S-Alkylated 1,2,4-triazole X = H, Cl, Br; phenyl/4-fluorophenyl ketone C=O (1660 cm⁻¹); C-S (700 cm⁻¹)

Key Differences and Implications

Core Heterocycles :

  • The target compound contains an imidazole ring, while triazole-thiones [7–9] and alkylated triazoles [10–15] feature 1,2,4-triazole cores. Imidazoles exhibit distinct tautomerism (unlike triazole-thiones) and participate in different hydrogen-bonding interactions, which may influence biological target affinity.

Substituent Effects :

  • The target’s methoxy and methyl groups are electron-donating, enhancing aromatic ring electron density and lipophilicity. In contrast, triazole-thiones [7–9] incorporate halogens (Cl, Br) on the phenylsulfonyl group, which are electron-withdrawing and may reduce solubility in polar solvents.

Spectral Properties :

  • The absence of a C=S bond (thione group) in the target compound eliminates the IR absorption band at ~1250 cm⁻¹, a hallmark of triazole-thiones . Instead, the target’s methoxy groups contribute to C-O stretching vibrations in the same region.
  • Unlike alkylated triazoles [10–15], the target lacks a ketone group (C=O), avoiding the ~1660 cm⁻¹ IR band observed in those derivatives .

Synthetic Pathways :

  • Triazole-thiones [7–9] are synthesized via cyclization of hydrazinecarbothioamides under basic conditions , whereas the target compound likely requires imidazole-specific coupling reactions (e.g., nucleophilic substitution or metal-catalyzed cross-coupling) to introduce the imidazole-ethyl group.

Tautomerism and Stability: Triazole-thiones [7–9] exist in equilibrium between thiol and thione tautomers, stabilized by intramolecular hydrogen bonding .

Research Findings and Implications

Electronic and Solubility Profiles :

  • The electron-donating methoxy groups in the target compound may improve solubility in aqueous media compared to halogenated analogs. However, the methyl group and imidazole ring could offset this by increasing hydrophobicity.

Synthetic Challenges :

  • Introducing the imidazole-ethyl group requires precise regioselectivity, contrasting with the straightforward alkylation steps used for triazoles [10–15] .

Preparation Methods

Preparation of 2,5-Dimethoxy-4-methylbenzenesulfonyl Chloride

The sulfonyl chloride precursor is synthesized via chlorosulfonation of 2,5-dimethoxy-4-methylbenzene. Key parameters include:

  • Reagent stoichiometry : A 1:3 molar ratio of substrate to chlorosulfonic acid achieves complete conversion within 2 hours at 0–5°C.

  • Quenching protocol : Gradual addition to ice-water (1:10 v/v) prevents exothermic decomposition.

Table 1: Optimization of Sulfonyl Chloride Synthesis

ParameterCondition 1Condition 2Optimal Condition
Temperature (°C)0–510–150–5
Reaction Time (h)242
Yield (%)897289

Synthesis of 1-(4-(1H-Imidazol-1-yl)phenyl)ethylamine

This intermediate is prepared through a palladium-catalyzed cross-coupling sequence:

  • Buchwald-Hartwig Amination : 4-Bromophenylacetonitrile reacts with imidazole using Pd(OAc)₂/Xantphos, yielding 4-(1H-imidazol-1-yl)phenylacetonitrile (82% yield).

  • Reductive Amination : Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C) reduces the nitrile to the primary amine.

Critical to this step is the exclusion of moisture, as imidazole’s hygroscopic nature promotes decomposition pathways.

Sulfonamide Coupling

The final step involves reacting equimolar quantities of sulfonyl chloride and amine in dichloromethane with triethylamine (2.5 equiv) as acid scavenger:

  • Reaction Monitoring : TLC (EtOAc/hexane 1:1) tracks consumption of the amine (Rf 0.3 → 0.7 for product).

  • Purification : Column chromatography (SiO₂, gradient elution from 30% to 70% EtOAc/hexane) isolates the product in 74% yield.

Optimization of Critical Reaction Parameters

Temperature-Dependent Sulfonylation Kinetics

Comparative studies between 0°C and room temperature reactions reveal a 23% increase in yield at lower temperatures, attributed to suppressed side reactions (e.g., sulfonate ester formation). This aligns with observations in photoredox sulfonylation methodologies, where cryogenic conditions enhance selectivity.

Catalytic Systems for Imidazole Installation

Screening of palladium ligands demonstrates superior performance of Xantphos over BINAP or DPPF:

Table 2: Ligand Efficiency in Buchwald-Hartwig Coupling

LigandYield (%)Byproduct Formation (%)
Xantphos825
BINAP6718
DPPF5822

The bulky Xantphos ligand prevents β-hydride elimination, a common side reaction in aryl bromide aminations.

Industrial-Scale Production Considerations

Scale-up challenges center on exothermic risk mitigation during chlorosulfonation:

  • Batch vs. Flow Chemistry : Continuous flow systems reduce thermal gradients, achieving 15% greater consistency in sulfonyl chloride purity.

  • Waste Stream Management : Neutralization of HCl byproducts with NaOH generates NaCl slurry, requiring specialized filtration to meet EPA discharge standards.

Analytical Characterization

Post-synthetic validation employs:

  • NMR Spectroscopy : Diagnostic signals include the imidazole C2 proton (δ 7.85 ppm, singlet) and sulfonamide NH (δ 4.12 ppm, broad).

  • HRMS : Calculated for C₂₀H₂₃N₃O₄S [M+H]⁺: 402.1432; Found: 402.1429.

Challenges and Mitigation Strategies

Common synthetic hurdles include:

  • Imidazole Ring Oxidation : Solved by implementing inert atmosphere (Argon) during Pd-catalyzed steps.

  • Sulfonamide Hydrolysis : Controlled pH (7.5–8.0) in aqueous workups prevents nucleophilic attack on the sulfonyl group .

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for N-(1-(4-(1H-imidazol-1-yl)phenyl)ethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide, and how do reaction parameters influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. Key parameters include solvent choice (e.g., ethanol or DMF for reflux), temperature control (60–80°C for cyclization), and catalyst selection (e.g., sodium hydroxide for tautomer formation). For example, demonstrates the use of NaOH to facilitate cyclization of sulfonamide derivatives . Reaction time and stoichiometric ratios of imidazole precursors (e.g., 4-(1H-imidazol-1-yl)phenethylamine) to sulfonyl chlorides are critical for yield optimization.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodology :

  • IR Spectroscopy : Identify functional groups (e.g., sulfonamide S=O at ~1350 cm⁻¹, imidazole C-N stretching at ~1600 cm⁻¹). highlights IR analysis for distinguishing tautomeric forms by monitoring C=S (~1250 cm⁻¹) and NH stretches (~3300 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirm structural integrity (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons in imidazole/benzene rings). uses NMR to validate benzamide derivatives .
  • HPLC/MS : Assess purity (>98%) and molecular weight confirmation.

Q. How can researchers verify the compound’s crystal structure and purity?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is critical for resolving molecular geometry, as shown in for analogous sulfonamides . Purity is validated via elemental analysis (C, H, N, S percentages) and differential scanning calorimetry (DSC) to check melting point consistency.

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., tautomerism or polymorphism) be resolved during structural elucidation?

  • Methodology : Tautomeric equilibria (e.g., thione-thiol forms) can be analyzed via variable-temperature NMR to observe proton shifts or IR to detect absence of S-H bands (~2500 cm⁻¹). resolved tautomerism in triazole-thiones by combining IR and NMR data . For polymorphism, use powder XRD and thermal gravimetric analysis (TGA) to identify crystalline phases.

Q. What strategies optimize solubility and stability for in vitro biological assays?

  • Methodology :

  • Solubility : Use co-solvents (e.g., DMSO:water mixtures) or salt formation (e.g., hydrochloride salts). employed DMF for solubilizing sulfonamide intermediates .
  • Stability : Conduct pH-dependent stability studies (pH 1–10) and monitor degradation via LC-MS. Store lyophilized samples at -20°C to prevent hydrolysis.

Q. How can computational methods (e.g., DFT or molecular docking) guide the design of derivatives with enhanced bioactivity?

  • Methodology :

  • DFT Calculations : Predict electronic properties (HOMO-LUMO gaps) and reactive sites for functionalization.
  • Docking Studies : Model interactions with target proteins (e.g., imidazole binding to cytochrome P450). used structural modifications to enhance antimicrobial activity in benzimidazole derivatives .

Q. What experimental designs are effective for analyzing structure-activity relationships (SAR) in this compound’s analogs?

  • Methodology :

  • Substituent Variation : Synthesize derivatives with modified methoxy/methyl groups or imidazole substituents.
  • Bioactivity Assays : Test against target enzymes (e.g., kinases) or pathogens. and employed cytotoxicity and antimicrobial assays to correlate substituent effects with activity .
  • Multivariate Analysis : Use principal component analysis (PCA) to link structural descriptors (e.g., logP, polar surface area) to activity.

Data Contradiction and Validation

Q. How should researchers address discrepancies in biological activity data across different studies?

  • Methodology :

  • Assay Standardization : Validate protocols using positive controls (e.g., cisplatin for cytotoxicity).
  • Dose-Response Curves : Calculate IC₅₀ values across multiple replicates.
  • Meta-Analysis : Compare data with structurally related compounds (e.g., ’s sulfonamide analogs) to identify trends .

Q. What methods confirm the compound’s mechanism of action in complex biological systems?

  • Methodology :

  • Gene Expression Profiling : Use RNA-seq or qPCR to identify pathways affected.
  • Proteomics : Perform pull-down assays or SILAC labeling to detect protein targets.
  • Kinetic Studies : Measure enzyme inhibition constants (Kᵢ) via fluorescence-based assays.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.